2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-17(2)18-6-10-21(11-7-18)27-22(31)16-32-24-23(19-4-8-20(26)9-5-19)28-25(29-24)12-14-30(3)15-13-25/h4-11,17H,12-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGIIUCUCXBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the spirocyclic core, introduction of the bromophenyl group, and the final sulfanyl-acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with certain enzymes or receptors, while the spirocyclic core provides structural stability. The sulfanyl-acetamide linkage may play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Analog 1 :
Name : 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Molecular Formula : C₂₄H₂₇BrN₄O₃S
Key Differences :
- The acetamide group is substituted with a 2,4-dimethoxyphenyl group instead of 4-isopropylphenyl.
- Reduced molecular weight (563.52 g/mol ) and fewer rotatable bonds (7 vs. 8 in the target compound) due to smaller substituents .
- Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity compared to the isopropyl group.
Analog 2 :
Name: N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Molecular Formula: C₂₁H₁₉N₅O₂ Key Differences:
- A diazenyl-phenylhydrazone scaffold replaces the spirocyclic triaza core.
- Lower molecular weight (381.41 g/mol ) and fewer aromatic rings, suggesting reduced steric hindrance in binding interactions.
Analog 3 :
Name : Rapamycin (Sirolimus) derivatives (e.g., compound 1 and 7 in )
Key Differences :
- Macrocyclic lactone structure vs. spirocyclic triaza core.
- NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly due to substituent-induced electronic effects, highlighting the sensitivity of the triaza core to structural modifications .
Physicochemical and Electronic Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 617.58 | 563.52 | 381.41 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| LogP (Predicted) | 4.2 | 3.8 | 2.1 |
| Rotatable Bonds | 8 | 7 | 5 |
- The target compound’s higher LogP (4.2) vs.
- The bromine atom in the target compound and Analog 1 enhances halogen bonding, which is absent in Analog 2 .
Structural and Functional Insights from NMR and DFT Studies
- NMR Analysis: Analog 1 and the target compound share nearly identical chemical shifts in non-substituted regions, confirming structural similarities in the triaza core. Shifts in regions A and B (as observed in rapamycin analogs) suggest that substituents on the acetamide group alter electron density distribution, affecting binding pocket interactions .
- DFT Calculations : For Analog 2, HOMO-LUMO gaps (4.5–5.2 eV) and Mulliken charge distributions indicate higher electrophilicity at the diazenyl group compared to the triaza core’s sulfur and nitrogen atoms, which may influence reactivity and target selectivity .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide (CAS No. 1184998-38-6) is a complex organic molecule characterized by a unique spirocyclic structure that incorporates multiple nitrogen atoms and a brominated phenyl group. The molecular formula is , with a molecular weight of approximately 499.47 g/mol. This compound exhibits potential biological activities attributed to its diverse functional groups, including an acetamide moiety and a sulfanyl group.
Structural Characteristics
The structural uniqueness of this compound lies in its spirocyclic framework which contributes to its potential biological interactions. The presence of the bromine atom and various substituents enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1184998-38-6 |
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, particularly in pharmacological contexts. Here are some key findings related to the biological activity of this compound:
1. Cardiovascular Effects
Research has highlighted the role of mitochondrial permeability transition pore (mPTP) inhibitors in myocardial infarction (MI) treatment. Compounds based on the triazaspiro framework have shown promising results in reducing apoptotic rates in myocardial cells during reperfusion therapy. The compound may share similar inhibitory properties against mPTP, potentially improving cardiac function post-MI .
2. Anticancer Potential
Compounds with spirocyclic structures are often investigated for anticancer properties due to their ability to interact with various cellular pathways. Studies suggest that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways . The specific mechanisms through which this compound exerts anticancer effects require further investigation but may involve modulation of protein interactions or enzyme activities.
3. Antimicrobial Activity
There is evidence that compounds containing sulfanyl groups exhibit antimicrobial properties. The unique structure of this compound could provide a basis for exploring its efficacy against various bacterial strains .
Case Studies
Several studies have focused on the biological implications of similar compounds:
Case Study 1: mPTP Inhibition
A study identified small molecules based on the triazaspiro scaffold that effectively inhibited mPTP opening during myocardial infarction treatment. These compounds demonstrated improved cardiac function and reduced cell death rates when administered during reperfusion .
Case Study 2: Anticancer Activity
Another investigation evaluated a series of spirocyclic compounds for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant apoptotic activity, suggesting potential for development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodology:
- Step 1: Start with a spirocyclic precursor (e.g., 1,4,8-triazaspiro[4.5]decane derivatives) and introduce the 4-bromophenyl group via nucleophilic substitution or coupling reactions. Evidence from analogous spiro compounds suggests using palladium-catalyzed cross-coupling for aryl group attachment .
- Step 2: Sulfanyl-acetamide linkage can be formed via thiol-ene "click" chemistry or nucleophilic displacement of a leaving group (e.g., chloride) with a thiolate intermediate.
- Purity Control: Use high-resolution chromatography (e.g., Chromolith® HPLC Columns) to isolate intermediates and final products, ensuring ≥95% purity . Confirm structural integrity via X-ray crystallography, as demonstrated for related bromophenyl-spiro compounds .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Key Methods:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and spirocyclic geometry. Compare chemical shifts with analogous triazaspiro systems .
- Mass Spectrometry (LC-MS): High-resolution MS to verify molecular weight and detect potential impurities (e.g., unreacted intermediates) .
- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled conditions (e.g., 25–300°C, nitrogen atmosphere) to determine decomposition thresholds .
Q. How can researchers evaluate solubility and formulation stability for in vitro assays?
- Approach:
- Solubility Screening: Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Include surfactants (e.g., Tween-80) if precipitation occurs .
- Stability Studies: Incubate the compound at 37°C in assay buffers (e.g., DMEM + 10% FBS) over 24–72 hours. Monitor degradation via HPLC and adjust storage conditions (e.g., lyophilization, inert atmosphere) .
Advanced Research Questions
Q. How to design enzyme inhibition assays to investigate this compound’s mechanism of action?
- Experimental Design:
- Target Selection: Prioritize enzymes with structural homology to the spirocyclic core (e.g., kinases, proteases). Use computational docking (e.g., AutoDock Vina) to predict binding affinity to active sites .
- Assay Protocol:
- Kinetic Analysis: Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) in a 96-well plate format. Measure IC50 values at varying concentrations (1 nM–100 µM) .
- Control: Include known inhibitors (e.g., Hedgehog Antagonist VIII for kinase assays) to validate assay sensitivity .
Q. What strategies optimize selectivity against off-target enzymes?
- Methodology:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl) and compare inhibition profiles .
- High-Throughput Screening (HTS): Test against a panel of 50+ enzymes (e.g., Eurofins Panlabs® panel) to identify off-target interactions. Use dose-response curves to calculate selectivity indices .
Q. How to establish in vivo efficacy and pharmacokinetic (PK) parameters for this compound?
- In Vivo Model Design:
- Dosing Regimen: Administer via intraperitoneal (IP) or oral gavage in rodent models. Use randomized block designs to account for biological variability (e.g., 4 replicates per group, n=10) .
- PK Analysis: Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels via LC-MS/MS and calculate AUC, Cmax, and half-life .
Q. How to resolve contradictions in bioactivity data across different studies?
- Troubleshooting Framework:
- Assay Variability: Compare buffer conditions (e.g., ionic strength, pH) and enzyme sources (recombinant vs. native). Replicate experiments with standardized protocols .
- Compound Stability: Verify if degradation products (e.g., oxidized sulfur groups) interfere with activity. Use fresh stocks and confirm purity pre-assay .
Q. What computational tools predict environmental fate and ecotoxicological risks?
- Environmental Impact Assessment:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
